molecular formula C18H18O9 B1605053 Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate CAS No. 7176-19-4

Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate

Cat. No. B1605053
CAS RN: 7176-19-4
M. Wt: 378.3 g/mol
InChI Key: UNTJEZNVLMAXQI-UHFFFAOYSA-N
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Description

Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate, also known as TOTC, is a chemical compound with the molecular formula C18H18O9 . It is also referred to by other synonyms such as 1,3,5-triglycidyl benzenetricarboxylate .


Synthesis Analysis

TOTC was synthesized by a new two-step method without using harmful epichlorohydrin and served as a curing agent for polyester powder coatings . The chemical structure of TOTC was determined by Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy .


Molecular Structure Analysis

The molecular structure of TOTC is based on the benzene-1,3,5-tricarboxylate core with three oxiranylmethyl groups attached .


Chemical Reactions Analysis

The curing behavior and the curing reaction kinetics of TOTC/polyester resin (NH-3307) system were studied by dynamic differential scanning calorimetry . The activation energy Ea was 71.75 kJ mol -1 according to Flynn–Wall–Ozawa method, and the curing reaction of TOTC/NH-3307 system was described by Friedman method .


Physical And Chemical Properties Analysis

The thermogravimetric analysis results showed that the TOTC/NH-3307 system had good thermal stability with an initial decomposition temperature of 374.92°C . The TOTC/NH-3307 cured film exhibited excellent leveling performance by SEM .

Scientific Research Applications

Synthesis and Catalysis Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate plays a role in organic synthesis, particularly in the synthesis of complex molecules. For instance, it has been implicated in the development of novel benzylating agents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), which serves as an acid-catalyzed O-benzylating reagent. The efficiency of TriBOT in the benzyl ether formation highlights the utility of tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate derivatives in facilitating selective organic transformations (Yamada, Fujita, & Kunishima, 2012).

Material Science In the realm of materials science, tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate derivatives contribute to the development of advanced materials. A notable application is in the creation of high-surface-area, thermally stable frameworks, such as the 8-fold polycatenated hydrogen-bonded frameworks that exhibit significant porosity and stability. These materials are of interest for their potential in gas storage and separation applications, demonstrating the compound's versatility beyond mere chemical synthesis (Zentner et al., 2015).

Supramolecular Chemistry In supramolecular chemistry, tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate and its derivatives have been used to engineer novel structural motifs. Research has unveiled how these compounds can form intricate molecular assemblies, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. These assemblies showcase a unique mode of molecular organization, potentially paving the way for new materials with specific optical, electronic, or mechanical properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

properties

IUPAC Name

tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O9/c19-16(25-7-13-4-22-13)10-1-11(17(20)26-8-14-5-23-14)3-12(2-10)18(21)27-9-15-6-24-15/h1-3,13-15H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTJEZNVLMAXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(=O)C2=CC(=CC(=C2)C(=O)OCC3CO3)C(=O)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992398
Record name Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate
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Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate

CAS RN

7176-19-4
Record name 1,3,5-Tris(2-oxiranylmethyl) 1,3,5-benzenetricarboxylate
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Record name Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate
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Record name Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate
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Record name Tris(oxiranylmethyl) benzene-1,3,5-tricarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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